[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with an aminophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 4-aminobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the pyrrolidine ring.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction. This can be achieved by reacting the pyrrolidine derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used to study the interactions of pyrrolidine derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to aromatic residues in the active site of enzymes, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Piperidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.
Uniqueness
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol is unique due to the presence of both an aminophenyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
[1-(4-aminophenyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKZIUSDKOOKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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